4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine derivatives using coupling agents like carbodiimides in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its ability to form stable complexes with metals can be utilized in the development of novel materials for electronic and optical applications.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It can be employed in the synthesis of advanced polymers and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide: shares similarities with other thiadiazole and piperazine derivatives.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole exhibit similar biological activities and chemical reactivity.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine are known for their pharmacological properties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H28N6O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H28N6O2S/c1-15(2)12-18-23-24-19(29-18)22-17(27)13-21-20(28)26-10-8-25(9-11-26)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,21,28)(H,22,24,27) |
InChI Key |
JRXABYNGBKPDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.